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Cat. No.: B15491669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical

synthesis of nitroalkenes, a class of organic compounds that have become pivotal in modern

synthetic chemistry and drug development. From their early discovery to the development of

foundational synthetic methodologies, this document details the key milestones, experimental

protocols, and quantitative data that have shaped our understanding and application of these

versatile chemical entities.

The Dawn of Nitroalkenes: Discovery and Early
Observations
The journey into the world of nitroalkenes began in the late 19th century. The initial synthesis is

often credited to Victor Meyer in 1873, who, through his work on the reaction of silver nitrite

with alkyl halides, inadvertently opened the door to nitroalkane chemistry. While not a direct

synthesis of nitroalkenes, his work laid the crucial groundwork for accessing the nitroalkane

precursors necessary for their formation.

A significant leap forward came with the discovery of the Henry reaction, or nitro-aldol reaction,

by the Belgian chemist Louis Henry in 1895. This reaction, involving the condensation of a

nitroalkane with an aldehyde or ketone in the presence of a base, produces a β-nitro alcohol.

The subsequent dehydration of this intermediate provides a direct and versatile route to
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nitroalkenes. This two-step sequence remains a cornerstone of nitroalkene synthesis to this

day.

In the mid-20th century, the work of Henry B. Hass and his contemporaries further expanded

the synthetic arsenal for nitroalkenes. Their investigations into the vapor-phase nitration of

alkanes provided access to a wider range of nitroalkanes, which could then be converted to

nitroalkenes. Hass's work was particularly notable for exploring the utility of nitroalkenes as

synthetic intermediates.

Foundational Synthetic Methodologies: A Closer
Look
The historical synthesis of nitroalkenes is primarily rooted in two fundamental reaction

pathways: the dehydration of β-nitro alcohols and the direct nitration of alkenes.

The most prevalent and historically significant method for preparing nitroalkenes is the

dehydration of β-nitro alcohols, which are themselves synthesized via the Henry reaction. The

general scheme involves the base-catalyzed addition of a nitroalkane to a carbonyl compound,

followed by the elimination of water.

Step 1: The Henry Reaction (Nitro-aldol Condensation): A nitroalkane is deprotonated by a

base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl

carbon of an aldehyde or ketone, yielding a β-nitro alcohol upon workup.

Step 2: Dehydration: The resulting β-nitro alcohol is then dehydrated to afford the

corresponding nitroalkene. This elimination reaction is typically acid-catalyzed or can be

achieved by converting the hydroxyl group into a better leaving group, such as an acetate,

followed by base-induced elimination.

An alternative, though historically less common for laboratory synthesis, is the direct nitration of

alkenes. This method involves the reaction of an alkene with a nitrating agent. A notable

example is the reaction of alkenes with dinitrogen tetroxide (N₂O₄). This reaction often

proceeds through a radical mechanism and can lead to a mixture of products, including dinitro

compounds and nitro-nitrites, in addition to the desired nitroalkenes. The complexity and lack of

selectivity of these early direct nitration methods limited their widespread adoption for fine

chemical synthesis.
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Quantitative Data from Historical Syntheses
The following tables summarize quantitative data from seminal reports on the synthesis of

nitroalkenes, providing a comparative look at the reaction conditions and yields of these

foundational methods.

Table 1: Synthesis of Nitroalkenes via the Henry Reaction and Dehydration
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Table 2: Synthesis of Nitroalkenes via Direct Nitration
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Product

Alkene
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Detailed Experimental Protocols from the Literature
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The following protocols are adapted from early literature and provide a glimpse into the

experimental techniques used in the historical synthesis of nitroalkenes.

Step 1: Synthesis of 1-Phenyl-2-nitroethanol. To a stirred solution of 10.6 g (0.1 mol) of

benzaldehyde and 6.1 g (0.1 mol) of nitromethane in 50 mL of ethanol, a solution of 4.0 g

(0.1 mol) of sodium hydroxide in 10 mL of water is added dropwise at a temperature below

10°C. The reaction mixture is stirred for an additional hour at room temperature. The mixture

is then acidified with dilute hydrochloric acid and extracted with ether. The ether layer is

washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to

yield the crude β-nitro alcohol.

Step 2: Dehydration to β-Nitrostyrene. The crude 1-phenyl-2-nitroethanol is dissolved in 50

mL of acetic anhydride. A catalytic amount of anhydrous sodium acetate is added, and the

mixture is heated at 100°C for 2 hours. The reaction mixture is then poured onto crushed ice,

and the resulting yellow precipitate is collected by filtration, washed with water, and

recrystallized from ethanol to afford pure β-nitrostyrene.

Caution: Acetyl nitrate is a powerful nitrating agent and can be explosive. This reaction

should only be performed by trained personnel with appropriate safety precautions.

To a solution of 4.2 g (0.1 mol) of propylene in 100 mL of carbon tetrachloride at -10°C, a

pre-formed solution of acetyl nitrate (prepared by adding 6.8 g of nitric acid to 10.2 g of

acetic anhydride at 0°C) is added dropwise with vigorous stirring. The reaction is maintained

at -10°C for 1 hour. The mixture is then carefully washed with cold water, a dilute solution of

sodium bicarbonate, and again with water. The organic layer is dried over anhydrous

magnesium sulfate, and the solvent is removed under reduced pressure to yield a mixture of

products from which 1-nitropropene can be isolated by fractional distillation.

Visualizing the Synthetic Pathways
The following diagrams illustrate the core concepts of historical nitroalkene synthesis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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